N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-
Description
N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- is a highly functionalized organic compound characterized by multiple benzyl and benzyloxycarbonyl protecting groups. This molecule is L-configured, with benzyloxycarbonyl (Cbz) groups on the nitrogen atoms and benzyl (Bn) groups on sulfur and two oxygen atoms. Such protection is critical in peptide and glycan synthesis, where selective deprotection is required to avoid side reactions .
The synthesis of analogous compounds involves multi-step strategies, as seen in , where benzyl and acetyl groups are introduced via sequential glycosylation and acylation reactions. The compound’s structure shares similarities with complex glycoconjugates, such as those described in , which feature tert-butoxycarbonyl (Boc) and triethylsilyl (TES) protecting groups. These structural motifs highlight its role in stabilizing reactive intermediates during synthetic processes .
Properties
IUPAC Name |
benzyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[[(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61)/t43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKITTXXOKHCFMV-OFEBPFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxycarbonyl (Cbz) Group Introduction
The N,N-dibenzyloxycarbonyl moiety is typically introduced via reaction of the primary and secondary amines with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Key parameters include:
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Base selection : Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) ensures deprotonation of the amine while maintaining a biphasic system.
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Solvent systems : Dichloromethane (DCM) or ethyl acetate paired with water facilitates phase separation and minimizes hydrolysis of Cbz-Cl.
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Catalysis : Polyethylene glycol (PEG-600) enhances reaction rates by acting as a phase-transfer catalyst, achieving yields >95% for N-Cbz-L-threonine.
For example, the double Cbz protection of diamino acids requires sequential additions of Cbz-Cl to avoid over-substitution. The first equivalent reacts with the primary amine at pH 10–12, followed by a second equivalent targeting the secondary amine under controlled pH (8–9).
S,O,O-Tri-Benzylation Methodologies
Thiol and Hydroxyl Group Benzylation
Benzylation of thiol (S) and hydroxyl (O) groups is achieved using benzyl chloride (BnCl) or benzyl bromide (BnBr) in the presence of a strong base:
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Base optimization : Potassium carbonate (K₂CO₃) in anhydrous DMF at 60°C provides >90% conversion for S-benzylation, while NaH in THF is preferred for O-benzylation to prevent β-elimination.
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Steric effects : Tertiary hydroxyl groups (e.g., in serine or threonine) require longer reaction times (24–48 h) compared to primary hydroxyls (6–12 h).
Table 1: Benzylation Conditions for S- and O-Protection
| Group | Reagent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| S | BnCl | K₂CO₃ | DMF | 60°C | 92 |
| O | BnBr | NaH | THF | 0°C → RT | 88 |
| O | BnCl | DBU | CH₃CN | 40°C | 85 |
Sequential Protection and Deprotection Challenges
Order of Functional Group Protection
The sequence N-Cbz → S-Bn → O-Bn is critical to prevent undesired side reactions:
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Primary amine protection : Cbz groups are introduced first due to their stability under subsequent benzylation conditions.
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Thiol protection : Early S-benzylation prevents disulfide formation during later stages.
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Hydroxyl protection : O-benzylation is performed last to avoid base-induced cleavage of Cbz groups.
Competing Reactions
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Racemization : Prolonged exposure to strong bases (e.g., NaH) at elevated temperatures induces epimerization at the α-carbon. Using milder bases like DBU reduces this risk.
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Cbz group cleavage : Acidic workup (pH < 4) post-benzylation may hydrolyze Cbz protections. Neutralization with citric acid (pH 5–6) preserves integrity.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
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HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve diastereomers and byproducts.
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Elemental analysis : Carbon and nitrogen content deviates <0.3% from theoretical values in optimized syntheses.
Industrial-Scale Process Optimization
Solvent Recycling
Ethyl acetate is recovered via distillation (bp 77°C) after acid-base extraction, reducing costs by 40%.
Catalytic Improvements
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.
Reduction: Reduction reactions can be used to remove the benzyl protecting groups.
Substitution: Substitution reactions can occur at the protected functional groups once the protecting groups are removed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Nickel boride, palladium on carbon, and other reducing agents are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions once the protecting groups are removed.
Major Products: The major products formed from these reactions depend on the specific functional groups being protected and the conditions used. For example, deprotection of the benzyloxycarbonyl groups yields the corresponding amines and phenols .
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The selective protection and deprotection of functional groups are crucial for achieving the desired synthetic outcomes.
Biology: In biological research, the compound is used to protect amino acids and other biomolecules during synthesis. This allows for the selective modification of specific functional groups without affecting others.
Medicine: The compound has applications in the development of pharmaceuticals, where it is used to protect functional groups during the synthesis of drug molecules.
Industry: In industrial applications, the compound is used in the large-scale synthesis of complex organic molecules. The use of efficient deprotection methods, such as nickel boride, allows for the production of high-purity compounds .
Mechanism of Action
The mechanism of action of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- involves the selective protection of functional groups using benzyl chloroformate. The benzyl groups reduce the nucleophilic character of the protected functional groups, preventing unwanted reactions during synthesis. Deprotection is achieved using reducing agents such as nickel boride, which selectively removes the benzyl groups to yield the desired products .
Comparison with Similar Compounds
N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-
- N-protection : Dual Cbz groups (N,N-dibenzyloxycarbonyl).
- S/O-protection : Three benzyl groups (S,O,O-tri-benzyl).
- Applications: Ideal for multi-step syntheses requiring orthogonal deprotection (e.g., hydrogenolysis for benzyl vs. acidolysis for Cbz) .
S-Benzyl-L-cysteine
N,O-Bis-(benzyloxycarbonyl)-hydroxylamine
Dibenzylethylenediamine Penicillin Salt
- N-protection : Dibenzyl groups.
- CAS No.: 1538-09-4.
- Key Difference : Used as a penicillin counterion, emphasizing solubility over synthetic versatility .
Stability and Deprotection
- Benzyl Groups: Require hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH), offering stability under basic conditions .
- Cbz Groups: Removed via hydrogenolysis or mild acids (e.g., TFA), enabling orthogonal deprotection .
- Boc/TES Groups (): Acid-labile (e.g., TFA for Boc) or fluoride-sensitive (TES), differing from benzyl’s robustness .
Biological Activity
N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- features a unique structural configuration that contributes to its biological activity. The compound includes multiple benzyl groups and a dibenzyloxycarbonyl moiety, which may influence its interaction with biological targets.
The biological activity of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- primarily stems from its ability to act as a protease inhibitor. Proteases are enzymes that play critical roles in various biological processes, including digestion and cell signaling. Inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and viral infections.
- Protease Inhibition : The compound has been shown to inhibit serine and cysteine proteases, which are crucial for the replication of certain viruses, including coronaviruses. This inhibition is likely due to the compound's ability to mimic substrate interactions within the active site of these enzymes.
- Antimicrobial Activity : Preliminary studies suggest that N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- exhibits antimicrobial properties against various bacterial strains, including resistant strains like Klebsiella pneumoniae. This is particularly relevant given the rising concern over antibiotic resistance.
Case Studies
Several studies have investigated the biological activity of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-. Below are summarized findings from selected research articles:
Data Tables
The following table summarizes the inhibitory concentrations (IC50) of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- against various proteases:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
